molecular formula C13H10O B085792 2-Phenyl-2,4,6-cycloheptatrien-1-one CAS No. 14562-09-5

2-Phenyl-2,4,6-cycloheptatrien-1-one

Cat. No.: B085792
CAS No.: 14562-09-5
M. Wt: 182.22 g/mol
InChI Key: UDHQYCHTORTPRF-UHFFFAOYSA-N
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Description

2-Phenyl-2,4,6-cycloheptatrien-1-one, with the molecular formula C13H10O , is a chemical compound of interest in organic chemistry. It is structurally characterized as a tropone, or 2,4,6-cycloheptatrien-1-one, system with a phenyl substituent at the 2-position . Tropones are recognized as non-benzenoid aromatic compounds . The parent structure, tropone, exhibits a high dipole moment and unique reactivity due to aromatic stabilization, behaving as a diene in Diels-Alder reactions and participating in various ring-contraction and substitution reactions . This makes tropone derivatives valuable as building blocks in organic synthesis . This product is intended for research use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant scientific literature for specific applications and handling procedures.

Properties

CAS No.

14562-09-5

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

2-phenylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C13H10O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1-10H

InChI Key

UDHQYCHTORTPRF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=CC2=O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=CC2=O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Tropone Derivatives and Their Substitutions

Compound Name Substituents Key Properties/Applications References
Tropolone (2-Hydroxy-2,4,6-cycloheptatrien-1-one) 2-OH Antimicrobial, antioxidant
Hinokitiol 2-OH, 4-isopropyl Broad-spectrum antimicrobial activity
MTC (2-Methoxy-5-(2',3',4'-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one) 2-OCH₃, 5-aryl Microtubule disruption, apoptosis induction in cancer cells
5-Aminotropolone 5-NH₂ Tumor-specific cytotoxicity, radical-mediated apoptosis
2-Aminotropone 2-NH₂ Limited bioactivity reported
4-Aminotropolone 4-NH₂ Potential enzyme inhibition
Thiotropolone (2-Hydroxy-2,4,6-cycloheptatriene-1-thione) 2-SH Enhanced tautomerism, stability

Physicochemical Properties

  • Tropolone : Melting point 50–52°C, density 1.278 g/cm³, used as a pharmaceutical intermediate .
  • MTC : Hydrophobic due to trimethoxyphenyl group; disrupts tubulin polymerization at nM concentrations .
  • Hinokitiol: Lipophilic (4-isopropyl group) enhances membrane penetration, critical for antimicrobial action .
  • 2-Phenyl Derivative : Expected higher molecular weight (~198.22 g/mol) and reduced solubility compared to tropolone, similar to MTC.

Electronic and Tautomeric Effects

  • Tautomerism: Thiotropolones exist in seven tautomeric forms, with enol forms (e.g., 2-hydroxy-2,4,6-cycloheptatriene-1-thione) being more stable due to aromaticity .
  • Substituent Influence :
    • Electron-donating groups (e.g., -OH, -OCH₃) enhance aromaticity and bioactivity.
    • Bulky substituents (e.g., phenyl in 2-Phenyl derivative) may sterically hinder interactions with biological targets like tubulin .

Preparation Methods

Reaction Components and Mechanism

The general protocol involves:

  • Reactants : Propionaldehyde, primary amines, isocyanides, and tropolone.

  • Catalyst : Silica nanoparticles (0.2 g per mmol reactants).

  • Conditions : Reflux in methanol at 60°C for 6 hours.

The mechanism proceeds through a tandem sequence (Scheme 1):

  • Imine Formation : Condensation of propionaldehyde and a primary amine generates an imine intermediate.

  • Nucleophilic Addition : Isocyanide attacks the imine, forming a nitrilium ion.

  • Tropolone Conjugation : Deprotonated tropolone reacts with the nitrilium intermediate, leading to a 1:1:1 adduct.

  • Smiles Rearrangement : A-sigmatropic shift finalizes the cycloheptatrienone architecture.

For phenyl-substituted derivatives, substituting the primary amine with aniline or benzylamine could theoretically introduce the aryl group at the 2-position. However, the original study focused on alkylamines, leaving aryl adaptations unexplored experimentally.

Comparative Analysis of Methodologies

Yield and Scalability

  • Classical Method : Limited yield data exists, but the reliance on stoichiometric Grignard reagents poses scalability challenges.

  • Four-Component Method : Yields exceeding 90% under mild conditions demonstrate superior efficiency, though direct synthesis of 2-phenyl derivatives remains unverified.

Regioselectivity and Byproduct Formation

The Grignard-based approach risks over-addition or polymerization due to the electrophilic nature of the cycloheptatrienone system. In contrast, MCRs benefit from inherent self-correction, as unreacted intermediates remain in equilibrium until the final rearrangement.

Environmental and Practical Considerations

Silica NPs offer reusability and reduced waste generation, aligning with green chemistry principles. The classical method, however, generates magnesium salts and requires stringent anhydrous conditions.

Q & A

Q. What are efficient synthetic routes for 2-Phenyl-2,4,6-cycloheptatrien-1-one and its derivatives?

The Ugi-Smiles multicomponent reaction is a robust method for synthesizing derivatives of this compound. A one-pot reaction combining propionaldehyde, primary amines, isocyanides, and tropolone in methanol at 60°C, catalyzed by silica nanoparticles (NPs, ~42 nm), yields 2-(N,N-dialkylamino)-2,4,6-cycloheptatrien-1-one derivatives with high efficiency (80–90% yields). Silica NPs outperform silica gel due to their amphoteric surface, which stabilizes intermediates via hydrogen bonding .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the cycloheptatrienone core and substituent positions. For example, the carbonyl group (C=O) typically appears at ~1700 cm⁻¹ in IR, while ¹H NMR reveals aromatic proton splitting patterns (δ 6.5–7.5 ppm) and substituent-specific shifts. Mass spectrometry (MS) with accurate molecular weight calculations (e.g., 122.12 g/mol for the parent compound) further validates purity .

Q. What solvents and reaction conditions are optimal for stabilizing the compound during synthesis?

Methanol is preferred for Ugi-Smiles reactions due to its polarity, which facilitates silica NP catalysis. Solvent-free conditions or water result in lower yields (<50%). Storage at -20°C in inert atmospheres prevents degradation, as the compound is sensitive to moisture and oxidation .

Advanced Research Questions

Q. How does the choice of catalyst influence reaction efficiency in Ugi-Smiles syntheses?

Silica NPs (0.2 g/mmol reactants) enhance yields by stabilizing intermediates via surface hydroxyl groups, which participate in hydrogen bonding during the Smiles rearrangement step. In contrast, silica gel lacks sufficient surface area and catalytic activity, leading to prolonged reaction times and reduced yields (60–70%) .

Q. What mechanistic insights explain the role of tropolone in forming the cycloheptatrienone core?

Tropolone acts as a nucleophile, attacking a nitrilium intermediate generated from imine-isocyanide coupling. A subsequent Smiles rearrangement forms the seven-membered ring. Computational studies suggest that the electron-deficient cycloheptatrienone core stabilizes aromaticity through conjugation, supported by nucleus-independent chemical shift (NICS) calculations .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

Discrepancies between experimental and predicted NMR shifts often arise from dynamic effects like tautomerism or solvent interactions. For example, enol-keto tautomerism in derivatives like Hinokitiol (a bioactive analog) alters proton environments. Hybrid DFT calculations (e.g., B3LYP/6-31G*) can model these effects and reconcile observed data .

Q. What strategies improve the bioactivity of this compound derivatives?

Substituent modification at the 4-position (e.g., isopropyl groups in Hinokitiol) enhances antimicrobial and anti-inflammatory properties. Structure-activity relationship (SAR) studies show that electron-withdrawing groups increase metal-chelating ability, critical for inhibiting bacterial iron uptake .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

The compound decomposes above 112°C, limiting high-temperature applications. In acidic media (pH < 3), protonation of the carbonyl group reduces aromatic stability, while alkaline conditions (pH > 10) promote hydrolysis. Storage in anhydrous solvents at -20°C is recommended for long-term stability .

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